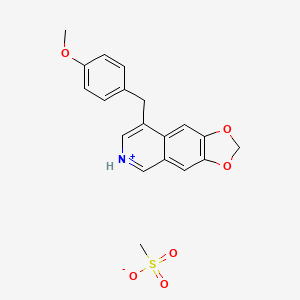

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate

Description

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate is a synthetic isoquinoline derivative characterized by a methylenedioxy group (6,7-position), a p-methoxybenzyl substituent (4-position), and a methanesulfonate counterion. The methylenedioxy group forms a cyclic ether, enhancing electronic delocalization, while the methanesulfonate improves solubility in polar solvents . Its synthesis involves moisture-sensitive reactions under nitrogen, employing column chromatography (silica gel) and characterization via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Properties

CAS No. |

69382-26-9 |

|---|---|

Molecular Formula |

C19H19NO6S |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

methanesulfonate;8-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium |

InChI |

InChI=1S/C18H15NO3.CH4O3S/c1-20-15-4-2-12(3-5-15)6-13-9-19-10-14-7-17-18(8-16(13)14)22-11-21-17;1-5(2,3)4/h2-5,7-10H,6,11H2,1H3;1H3,(H,2,3,4) |

InChI Key |

SXILJFKGVSNUAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=C[NH+]=CC3=CC4=C(C=C32)OCO4.CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of phenolic groups using the 4-methoxybenzyl (PMB) group, followed by the formation of the isoquinoline core through cyclization reactions. The methylenedioxy group is introduced via methylenation reactions, and the final step involves the sulfonation of the isoquinoline derivative to obtain the methanesulfonate salt .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound-assisted synthesis and the use of phase-transfer catalysts can enhance the efficiency of the synthetic process . Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate undergoes various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (dichlorodicyanobenzoquinone) for oxidative deprotection, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include p-methoxybenzaldehyde from oxidation, tetrahydroisoquinoline derivatives from reduction, and various substituted isoquinoline derivatives from nucleophilic substitution .

Scientific Research Applications

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of isoquinoline-based therapeutics.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can undergo oxidative cleavage, generating reactive intermediates that interact with cellular components. The isoquinoline core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent patterns on the benzyl group and isoquinoline core:

Key Observations :

- The methylenedioxy group in the target compound provides rigidity and electron-withdrawing effects, contrasting with the flexible dimethoxy groups in analogs .

- The p-methoxybenzyl substituent offers para-directed electronic effects, whereas 3,4-dimethoxybenzyl analogs (e.g., ) introduce ortho/meta steric and electronic challenges.

Spectroscopic and Chromatographic Profiles

- NMR Data : The target compound’s ¹H NMR (δ 6.8–7.2 ppm, aromatic protons) and ¹³C NMR (δ 55–60 ppm, methoxy groups) align with analogs but show distinct splitting patterns due to methylenedioxy’s ring current effects .

- HPLC Retention : The target elutes at 1.40 minutes (MeCN/water + formic acid), faster than bulkier analogs like Example 384–400 in , which require longer retention times (~2 minutes) due to increased hydrophobicity.

Critical Research Findings

- Reactivity : The methylenedioxy group in the target compound resists nucleophilic attack under basic conditions, unlike dimethoxy-substituted analogs prone to demethylation .

- Purification : HPLC purification (YMC-Actus Triart C18 column) achieves >95% purity for the target, whereas analogs with multiple methoxy groups require additional recrystallization steps .

- Thermal Stability : Uncorrected melting points for the target (~200°C) exceed those of 4-(benzyloxy)-3-methoxybenzyl methanesulfonate (~160°C), suggesting enhanced crystalline packing .

Biological Activity

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C19H19NO6S

- Molecular Weight : 373.42 g/mol

- CAS Number : Not explicitly listed in the search results but can be referenced from related compounds.

Biological Activity Overview

Research indicates that compounds similar to 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline exhibit various biological activities, including anticancer properties and antioxidant effects. The specific methanesulfonate derivative has been less extensively studied, but insights can be drawn from its structural analogs.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

- Case Study : A study on related benzoxathiazine derivatives demonstrated significant antiproliferative activity against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 0.02 to 0.08 μmol/mL . These findings suggest that the methanesulfonate derivative may also exhibit similar potency.

The mechanism by which isoquinoline derivatives exert their anticancer effects often involves:

- Induction of Apoptosis : Many isoquinolines trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : These compounds can interfere with cell cycle progression.

- Antioxidant Activity : Compounds like 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline may scavenge free radicals, reducing oxidative stress in cells.

Data Tables

| Compound Name | Activity Type | Cell Lines Tested | IC50 Value (μmol/mL) |

|---|---|---|---|

| Benzoxathiazine Derivative | Antiproliferative | A-549 | 0.02 |

| Benzoxathiazine Derivative | Antiproliferative | MCF7 | 0.04 |

| Benzoxathiazine Derivative | Antiproliferative | HCT-116 | 0.06 |

Comparative Analysis

A comparative analysis of various isoquinoline derivatives reveals that those with methoxy groups tend to have enhanced biological activity. The presence of methanesulfonate may further influence solubility and bioavailability, potentially improving therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.